Source: AZD3965-d3 is derived from the original compound AZD3965, which was developed by AstraZeneca. It is specifically designed to inhibit monocarboxylate transporter 1, a protein involved in lactate transport across cell membranes.
Classification: AZD3965-d3 falls under the category of antineoplastic agents. It targets metabolic pathways in cancer cells, making it a candidate for therapeutic intervention in various malignancies, particularly those with high lactate production such as diffuse large B-cell lymphoma and Burkitt's lymphoma.
Methods: The synthesis of AZD3965-d3 involves several steps typical of pharmaceutical development. The compound is synthesized using techniques such as:
Structure: The molecular structure of AZD3965-d3 retains the core framework of AZD3965 but includes deuterium atoms at specific positions. This modification aids in distinguishing it from non-deuterated forms during experimental analysis.
Data: The compound's molecular formula is CHDNO, indicating the presence of deuterium. The molecular weight is slightly increased due to the incorporation of deuterium isotopes.
Reactions: The primary chemical reaction involving AZD3965-d3 is its interaction with monocarboxylate transporter 1. Upon binding, it inhibits lactate transport, leading to an accumulation of lactate within cancer cells. This action disrupts the metabolic processes that allow tumor cells to thrive in hypoxic conditions.
Technical Details: In vitro studies demonstrate that AZD3965-d3 effectively reduces cell proliferation in monocarboxylate transporter 1-expressing cancer cell lines by inducing cytostasis and promoting apoptosis through metabolic disruption.
Process: The mechanism of action for AZD3965-d3 involves:
Data: Studies have shown that treatment with AZD3965-d3 results in significant cytotoxic effects on various lymphoma cell lines with high expression of monocarboxylate transporter 1 .
Physical Properties:
Chemical Properties:
Relevant data indicate that AZD3965-d3 maintains its inhibitory activity across various concentrations while demonstrating minimal toxicity towards normal cells expressing lower levels of monocarboxylate transporter 1 .
AZD3965-d3 has significant potential applications in scientific research and therapeutic development:
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a transmembrane protein crucial for maintaining the glycolytic phenotype characteristic of many cancers. Tumor cells exhibit metabolic reprogramming known as the Warburg effect, where they preferentially utilize glycolysis for energy production even under aerobic conditions. This metabolic shift generates substantial intracellular lactate, which must be rapidly effluxed to prevent cytotoxic acidification. MCT1, a proton-coupled symporter, facilitates the bidirectional transport of lactate and other monocarboxylates (pyruvate, ketone bodies) across plasma membranes [1] [3]. Its high affinity for lactate (Km = 3.5–10 mmol/L) positions it as a primary regulator of lactate homeostasis in both normal physiology and cancer biology [3] [8].
In solid tumors, MCT1 enables a critical metabolic symbiosis between hypoxic and normoxic cancer cell populations. Glycolytic cancer cells in hypoxic regions export lactate via MCT4 (low-affinity exporter) and MCT1, which neighboring oxidative cancer cells then import via MCT1 for use as a respiratory fuel through mitochondrial oxidation [3] [8]. This lactate shuttle conserves glucose for hypoxic cells while providing oxidative cells with an alternative energy substrate. The transporter's functionality depends on its association with the chaperone protein basigin (CD147), which ensures proper membrane localization and stability [1] [5]. Disrupting this lactate shuttle system imposes metabolic stress across tumor compartments, making MCT1 a compelling therapeutic target.
Table 1: Lactate Shuttling Partners in Tumor Microenvironment
Cell Type | Primary Metabolic Phenotype | MCT Expression | Lactate Direction | Functional Role |
---|---|---|---|---|
Hypoxic Cancer Cells | Glycolytic | MCT4 (High), MCT1 | Efflux | Exports lactate to avoid acidosis |
Normoxic Cancer Cells | Oxidative | MCT1 (High) | Influx | Utilizes lactate as respiratory fuel |
Cancer-Associated Fibroblasts | Glycolytic | MCT4 Predominant | Efflux | Provides lactate to fuel cancer cells |
Tumor-Associated Macrophages | M2 Phenotype | MCT1 | Influx | Promotes immunosuppressive polarization |
The overexpression of MCT1 in diverse malignancies—including lymphoma, breast, prostate, and renal cancers—correlates with poor prognosis, advanced disease stage, and therapeutic resistance [3] [5] [7]. Targeting MCT1 disrupts two key cancer-promoting processes: 1) Intracellular pH Maintenance: By blocking lactate-H+ efflux, MCT1 inhibition causes intracellular acidification, disrupting glycolytic flux and inducing metabolic crisis in glycolytic cells [1] [4]. 2) Metabolic Crosstalk: Inhibiting lactate import starves oxidative cancer cells of this respiratory substrate and disrupts lactate-mediated signaling in the tumor microenvironment (e.g., angiogenesis, immune evasion) [8] [9].
Despite this strong rationale, therapeutic targeting faces challenges:
AZD3965 is a first-in-class, potent, and selective small-molecule inhibitor of MCT1 developed by AstraZeneca. Chemically, it is characterized by a unique bicyclic structure containing a carboxylic acid group critical for binding key residues (Lys38, Asp302, Arg306) within MCT1's transmembrane helices [6] [9]. This compound exhibits high-affinity binding to human MCT1 (Ki = 1.6–3.2 nM) with approximately 6-fold selectivity over MCT2 (Ki = 20 nM) and no significant activity against MCT3 or MCT4 at therapeutic concentrations [2] [6].
Key Pharmacological Properties:
Table 2: Selectivity Profile of Key MCT1 Inhibitors
Inhibitor | MCT1 Ki (nM) | MCT2 Ki (nM) | MCT4 Activity | Mitochondrial Off-Targets |
---|---|---|---|---|
AZD3965 | 1.6–3.2 | ~20 | No inhibition | None reported |
AR-C155858 | 2.0 | Comparable | No inhibition | None reported |
α-CHC* | 50–200 | Not reported | Weak inhibition | Potent MPC inhibitor |
Lonidamine | 36,000 | Not reported | Weak inhibition | Potent MPC inhibitor |
*α-cyano-4-hydroxycinnamate
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into drug molecules at metabolically vulnerable sites to create deuterated analogues. AZD3965-d3 contains three deuterium atoms replacing hydrogen, likely at methyl groups or other positions prone to oxidative metabolism. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) resists enzymatic cleavage, potentially altering absorption, distribution, metabolism, and excretion (ADME) properties [4] [9].
For AZD3965, deuteriation aims to address specific pharmacokinetic challenges:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0